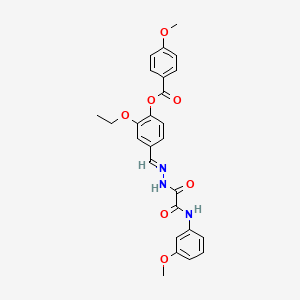![molecular formula C29H35N3O7 B12023721 4-(4-butoxy-3-methylbenzoyl)-3-hydroxy-1-[3-(4-morpholinyl)propyl]-5-(4-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12023721.png)
4-(4-butoxy-3-methylbenzoyl)-3-hydroxy-1-[3-(4-morpholinyl)propyl]-5-(4-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-butoxy-3-méthylbenzoyl)-3-hydroxy-1-[3-(4-morpholinyl)propyl]-5-(4-nitrophényl)-1,5-dihydro-2H-pyrrol-2-one est un composé organique complexe avec une structure unique qui comprend un noyau de pyrrol-2-one, substitué par divers groupes fonctionnels tels que butoxy, méthyle, morpholinyle et nitrophényle.
Méthodes De Préparation
La synthèse de 4-(4-butoxy-3-méthylbenzoyl)-3-hydroxy-1-[3-(4-morpholinyl)propyl]-5-(4-nitrophényl)-1,5-dihydro-2H-pyrrol-2-one implique plusieurs étapes, chacune nécessitant des réactifs et des conditions spécifiques. La voie de synthèse commence généralement par la préparation du noyau de pyrrol-2-one, suivie de l'introduction des groupes butoxy, méthyle, morpholinyle et nitrophényle par diverses réactions chimiques. Les méthodes de production industrielle peuvent impliquer l'optimisation de ces étapes pour augmenter le rendement et la pureté, ainsi que l'utilisation de catalyseurs pour améliorer les vitesses de réaction.
Analyse Des Réactions Chimiques
Ce composé peut subir divers types de réactions chimiques, notamment :
Oxydation : Le groupe hydroxyle peut être oxydé pour former une cétone.
Réduction : Le groupe nitro peut être réduit en une amine.
Substitution : Les groupes butoxy et morpholinyle peuvent participer à des réactions de substitution nucléophile. Les réactifs couramment utilisés dans ces réactions comprennent des agents oxydants comme le permanganate de potassium, des agents réducteurs comme l'hydrogène gazeux avec un catalyseur au palladium et des nucléophiles comme le méthylate de sodium. Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés.
Applications de la recherche scientifique
4-(4-butoxy-3-méthylbenzoyl)-3-hydroxy-1-[3-(4-morpholinyl)propyl]-5-(4-nitrophényl)-1,5-dihydro-2H-pyrrol-2-one a plusieurs applications de recherche scientifique :
Chimie : Utilisé comme élément constitutif pour la synthèse de molécules plus complexes.
Biologie : Utilisation potentielle dans l'étude des interactions enzymatiques en raison de sa structure unique.
Médecine : Investigé pour ses effets thérapeutiques potentiels, notamment les propriétés anti-inflammatoires et anticancéreuses.
Industrie : Utilisé dans le développement de nouveaux matériaux avec des propriétés spécifiques, telles que les polymères et les revêtements.
Mécanisme d'action
Le mécanisme d'action de ce composé implique son interaction avec des cibles moléculaires et des voies spécifiques. Par exemple, le groupe nitrophényle peut interagir avec les enzymes impliquées dans le stress oxydatif, tandis que le groupe morpholinyle pourrait affecter la liaison des récepteurs. L'effet global du composé est déterminé par les actions combinées de ces groupes fonctionnels sur diverses voies biologiques.
Applications De Recherche Scientifique
4-(4-butoxy-3-methylbenzoyl)-3-hydroxy-1-[3-(4-morpholinyl)propyl]-5-(4-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use in studying enzyme interactions due to its unique structure.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For example, the nitrophenyl group may interact with enzymes involved in oxidative stress, while the morpholinyl group could affect receptor binding. The overall effect of the compound is determined by the combined actions of these functional groups on various biological pathways.
Comparaison Avec Des Composés Similaires
Des composés similaires comprennent d'autres dérivés de pyrrol-2-one avec des substituants différents. Par exemple :
- 4-(4-méthoxy-3-méthylbenzoyl)-3-hydroxy-1-[3-(4-morpholinyl)propyl]-5-(4-nitrophényl)-1,5-dihydro-2H-pyrrol-2-one
- 4-(4-éthoxy-3-méthylbenzoyl)-3-hydroxy-1-[3-(4-morpholinyl)propyl]-5-(4-nitrophényl)-1,5-dihydro-2H-pyrrol-2-one Ces composés partagent une structure de base similaire mais diffèrent dans leurs substituants, ce qui peut affecter leur réactivité chimique et leur activité biologique. Le caractère unique de 4-(4-butoxy-3-méthylbenzoyl)-3-hydroxy-1-[3-(4-morpholinyl)propyl]-5-(4-nitrophényl)-1,5-dihydro-2H-pyrrol-2-one réside dans sa combinaison spécifique de groupes fonctionnels, qui confèrent des propriétés et des applications potentielles distinctes.
Propriétés
Formule moléculaire |
C29H35N3O7 |
|---|---|
Poids moléculaire |
537.6 g/mol |
Nom IUPAC |
(4E)-4-[(4-butoxy-3-methylphenyl)-hydroxymethylidene]-1-(3-morpholin-4-ylpropyl)-5-(4-nitrophenyl)pyrrolidine-2,3-dione |
InChI |
InChI=1S/C29H35N3O7/c1-3-4-16-39-24-11-8-22(19-20(24)2)27(33)25-26(21-6-9-23(10-7-21)32(36)37)31(29(35)28(25)34)13-5-12-30-14-17-38-18-15-30/h6-11,19,26,33H,3-5,12-18H2,1-2H3/b27-25+ |
Clé InChI |
PHIAQYRZVIRYPR-IMVLJIQESA-N |
SMILES isomérique |
CCCCOC1=C(C=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)CCCN3CCOCC3)C4=CC=C(C=C4)[N+](=O)[O-])/O)C |
SMILES canonique |
CCCCOC1=C(C=C(C=C1)C(=C2C(N(C(=O)C2=O)CCCN3CCOCC3)C4=CC=C(C=C4)[N+](=O)[O-])O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-(2,4-dichlorophenyl)-3-hydroxy-4-(4-methoxy-3-methylbenzoyl)-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12023638.png)
![N-(1,3-benzodioxol-5-yl)-2-[[5-(furan-2-yl)-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B12023648.png)
![3-[4-(benzyloxy)phenyl]-N'-[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B12023650.png)
![N-benzyl-2-[2-(naphthalen-1-yloxy)acetamido]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B12023667.png)
![2-[[4,5-bis(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[(Z)-1-(4-fluorophenyl)ethylideneamino]acetamide](/img/structure/B12023671.png)
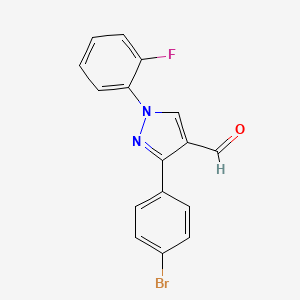
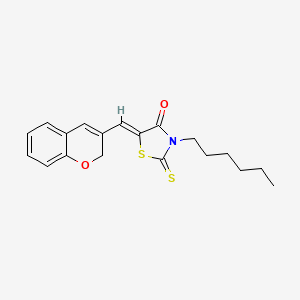
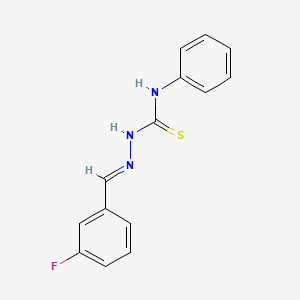
![1-[2-(diethylamino)ethyl]-5-(4-ethoxyphenyl)-4-[(3-fluoro-4-methylphenyl)carbonyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12023694.png)
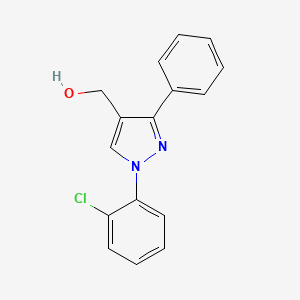
![4-{[(E)-(2-chloro-6-fluorophenyl)methylidene]amino}-5-(3-methoxyphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B12023702.png)
![ethyl 2-[3-[4-(benzyloxy)-2-methylbenzoyl]-4-hydroxy-2-(4-methylphenyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B12023703.png)

